(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that features a nitrogen-containing heterocycle. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex. This method allows for the preparation of polyfunctionalized bicyclo[3.2.1]octane derivatives with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to 50:1 dr) with high yields . Another approach involves the organocatalyzed synthesis, which has been applied to the synthesis of many natural products and structures, reducing residues and ecological impact .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common to achieve the desired enantiomeric excess and diastereoselectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the bicyclic structure, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, the compound’s nitrogen-containing heterocycle is of interest due to its potential bioactive properties, making it a valuable scaffold in drug discovery . Additionally, the compound’s unique structure and reactivity make it useful in industrial applications, such as the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share the bicyclic structure with nitrogen heterocycles but differ in the position and number of nitrogen atoms. The unique features of this compound, such as its specific enantiomeric form and dihydrochloride salt, contribute to its distinct chemical behavior and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its importance as a versatile and valuable compound.
Eigenschaften
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8-4-2-7-6(1)5-8;/h6-7H,1-5H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSFBRJHUKPMMK-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.